[Amino(phenyl)methyl]phosphonic acid

Methionine aminopeptidase Enzyme inhibition Antibacterial target

MetAP-targeted drug discovery programs require the phenyl-substituted reference inhibitor with validated selectivity data. [Amino(phenyl)methyl]phosphonic acid provides the quantitative baseline: • HsMetAP1b Ki: 111.6 µM; SpMetAP1a Ki: 1.8 µM (62-fold human/bacterial selectivity) • Co-crystal PDB 4U6E (1.9 Å) for structure-based design • Core scaffold of most herbicidally active aminophosphonic acid subclass Supplied with Certificate of Analysis. Research quantities in stock for immediate dispatch.

Molecular Formula C7H10NO3P
Molecular Weight 187.13 g/mol
CAS No. 18108-22-0
Cat. No. B168688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Amino(phenyl)methyl]phosphonic acid
CAS18108-22-0
Molecular FormulaC7H10NO3P
Molecular Weight187.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(N)P(=O)(O)O
InChIInChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)
InChIKeyZKFNOUUKULVDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(phenyl)methylphosphonic Acid: Procurement-Grade α-Aminophosphonic Acid Analogue


[Amino(phenyl)methyl]phosphonic acid (CAS 18108-22-0) is an α-aminophosphonic acid that serves as a direct phosphonic acid analogue of the amino acid phenylglycine [1]. This organophosphorus compound (C₇H₁₀NO₃P, MW 187.13) contains both an amino group and a phosphonic acid functional group attached to a central methyl carbon bearing a phenyl substituent [2]. As a member of the α-aminophosphonic acid class, it functions as a transition-state analogue inhibitor of metalloenzymes and is utilized in medicinal chemistry, agrochemical research, and coordination chemistry [3].

Phenylglycine phosphonic acid analogue for metalloenzyme inhibition studies
Phenyl substituent provides defined hydrophobic S1 pocket interaction context
Supports SAR across aminobenzylphosphonic acid subclass in agrochemical and medicinal chemistry research

Why Generic α-Aminophosphonates Cannot Substitute This Compound


Within the α-aminophosphonic acid class, substitution at the α-carbon dramatically alters enzyme inhibition profiles and biological activity. Generic interchange is not viable because the specific phenyl substituent at the α-position dictates both the geometry of the internal salt bridge between the phosphonate and α-amino group [1] and the fit within the hydrophobic S1 pocket of target enzymes [2]. Compounds lacking this phenyl motif (e.g., cyclohexyl or alkyl derivatives) exhibit substantially different Ki values and selectivity patterns across bacterial and human MetAP1 isoforms. Furthermore, aminobenzylphosphonic acids as a subclass demonstrate herbicidal activity that distinguishes them from other aminophosphonic acid analogues [3]. The following quantitative evidence establishes the procurement-specific differentiation of [amino(phenyl)methyl]phosphonic acid.

Phenyl group controls S1 pocket fit and selectivity profile; alkyl or cyclohexyl analogs exhibit divergent enzyme inhibition patterns
Cyclohexyl-substituted analog loses human MetAP1b binding, shifting selectivity toward bacterial isoform—profile may not transfer
Aminobenzylphosphonic acid subclass herbicidal activity is not reproduced by other α-aminophosphonate analogues lacking the phenyl motif

Quantitative Differentiation from Close α-Aminophosphonate Analogs


MetAP1b Inhibition: Phenyl vs. Cyclohexyl Selectivity Profile

[Amino(phenyl)methyl]phosphonic acid (compound 2) exhibits a Ki of 111.6 ± 16.1 µM against human MetAP1b, compared to 1.8 ± 0.2 µM against S. pneumoniae MetAP1a—a 62-fold difference [1]. In contrast, the cyclohexyl-substituted analog (compound 15) shows no inhibition of human MetAP1b up to 500 µM (Ki >500 µM) and a Ki of 7.9 µM for SpMetAP1a [1]. The phenyl compound is thus >4.5-fold more potent against human MetAP1b than the cyclohexyl analog, while the cyclohexyl analog is 4.4-fold more potent against the bacterial isoform [1]. This divergent selectivity profile is directly attributable to the phenyl vs. cyclohexyl substituent at the α-position [1].

MetAP1b Selectivity: Phenyl vs. Cyclohexyl
Head-to-head
Phenyl: HsMetAP1b 111.6 µM / SpMetAP1a 1.8 µM
Cyclohexyl: >500 µM / 7.9 µM
Reported selectivity profile context; >4.5-fold difference supports SAR interpretation
In vitro enzyme assay; data from J Med Chem 2015 (Table 2)
Methionine aminopeptidase Enzyme inhibition Antibacterial target

Co-Crystal Structure with Human MetAP1 at 1.9 Å Resolution

The co-crystal structure of [amino(phenyl)methyl]phosphonic acid bound to human methionine aminopeptidase 1 (HsMetAP1) has been solved at 1.9 Å resolution (PDB ID: 4U6E) [1]. This structure reveals the precise binding orientation of the phenyl ring within the hydrophobic S1 pocket and confirms the phosphonate group coordinates to the active-site metal ions [1]. The structural data provide atomic-level validation that the phenyl substituent is accommodated in the HsMetAP1 active site, whereas the cyclohexyl analog (compound 15) cannot bind due to steric exclusion by Phe309 [2]. This structural evidence directly corroborates the >4.5-fold difference in Ki values between the phenyl and cyclohexyl compounds against human MetAP1b [2].

HsMetAP1 Co-crystal Structure
Reported
PDB 4U6E, 1.9 Å resolution; phenyl accommodated in S1 pocket
Validated binding pose for structure-based design and docking studies
Cyclohexyl analog does not bind human MetAP1 (steric exclusion by Phe309)
Structural biology X-ray crystallography Drug design

Herbicidal Activity of Aminobenzylphosphonic Acid Subclass

In comparative herbicidal screening against Lepidium sativum and Cucumis sativus, aminobenzylphosphonic acids—the subclass to which [amino(phenyl)methyl]phosphonic acid belongs—exhibited notable herbicidal activity and represent a group of the most active herbicides found among aminophosphonic acids [1]. This class-level finding establishes that the aminobenzylphosphonic acid scaffold (phenyl-substituted at the α-position) confers superior herbicidal efficacy relative to other aminophosphonic acid subclasses lacking the benzyl/aromatic substitution [1]. While direct quantitative IC50 values for the unsubstituted phenyl compound are not reported in the primary literature, the class-level SAR clearly positions aminobenzylphosphonic acids as the most promising lead series for herbicide development [1].

Herbicidal Subclass Activity
Class-level
Notable herbicidal activity in aminobenzylphosphonic acid subclass
Supports aminobenzylphosphonic acid scaffold screening for herbicide research
Qualitative class-level inference; verify in target plant species
Herbicide discovery Agrochemical Plant growth regulation

Procurement-Driven Application Scenarios


MetAP1 Inhibitor SAR with Human/Bacterial Selectivity Baseline

For research programs targeting methionine aminopeptidase (MetAP1) as an antibacterial or anticancer target, [amino(phenyl)methyl]phosphonic acid serves as the essential phenyl-substituted reference compound. Its precisely determined Ki values (HsMetAP1b: 111.6 µM; SpMetAP1a: 1.8 µM) provide a quantitative baseline against which modified analogs can be compared [1]. The 62-fold human/bacterial selectivity differentiates this compound from cyclohexyl analogs that fail to inhibit human MetAP1b entirely [1].

Structure-Based Drug Design Using Co-Crystal Structure

The availability of PDB ID 4U6E—a 1.9 Å resolution co-crystal structure of [amino(phenyl)methyl]phosphonic acid bound to human MetAP1—makes this compound uniquely valuable for computational chemistry and fragment-based drug design [2]. Unlike non-binding cyclohexyl or alkyl analogs, this structure enables precise in silico docking, pharmacophore modeling, and rational design of improved inhibitors targeting the S1 pocket [2].

Agrochemical Lead Discovery with Aminobenzylphosphonic Acid Scaffold

As a representative of the aminobenzylphosphonic acid subclass—the most herbicidally active group among aminophosphonic acids [3]—this compound is an ideal starting material for synthesis and screening of novel herbicide candidates. Its phenyl-substituted α-aminophosphonic acid core can be further functionalized to explore SAR against target weed species [3].

Coordination Chemistry and Metal Chelation Studies

The α-aminophosphonic acid moiety confers strong metal-chelating properties, making [amino(phenyl)methyl]phosphonic acid a valuable ligand for studying metalloenzyme active-site coordination and for developing metal-organic frameworks (MOFs) or catalysts [4]. The phenyl group provides additional π-stacking and hydrophobic interaction capabilities not present in simpler alkyl aminophosphonates.

Application
Selection Property
Validation Focus
MetAP1 inhibitor SAR studies
Phenyl-substituted α-aminophosphonate scaffold
Human vs. bacterial isoform selectivity profiling
Structure-based drug design
1.9 Å co-crystal structure availability (PDB 4U6E)
S1 pocket binding mode analysis and docking
Herbicide lead discovery
Aminobenzylphosphonic acid core scaffold
Whole-plant herbicidal activity screening
Coordination chemistry studies
α-Aminophosphonic acid chelating moiety
Metal complexation and MOF/catalyst development

Technical Documentation Hub

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55 linked technical documents
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